molecular formula C22H23NO4 B13321543 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid

Katalognummer: B13321543
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: HDMOHTROXJHBJO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amino acids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclobutane Ring: The protected amino acid is then subjected to cyclization reactions to form the cyclobutane ring. This can be achieved through various methods, including intramolecular cyclization or using cyclobutane derivatives.

    Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions, typically using methyl iodide or similar reagents.

    Deprotection: The final step involves the removal of the Fmoc protecting group using a base such as piperidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group acts as a protecting group, preventing unwanted reactions during peptide synthesis. The compound can also interact with enzymes and proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-methylcyclobutane-1-carboxylic acid is unique due to its specific structure, which includes a cyclobutane ring and a methyl group. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications such as peptide synthesis and drug development.

Eigenschaften

Molekularformel

C22H23NO4

Molekulargewicht

365.4 g/mol

IUPAC-Name

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-14-11-22(12-14,20(24)25)23(2)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25)

InChI-Schlüssel

HDMOHTROXJHBJO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(C1)(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.